N,N,2-trimethyl-5-nitrobenzenesulfonamide

Catalog No.
S522055
CAS No.
433695-36-4
M.F
C9H12N2O4S
M. Wt
244.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,2-trimethyl-5-nitrobenzenesulfonamide

CAS Number

433695-36-4

Product Name

N,N,2-trimethyl-5-nitrobenzenesulfonamide

IUPAC Name

N,N,2-trimethyl-5-nitrobenzenesulfonamide

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

InChI

InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3

InChI Key

IFIUFCJFLGCQPH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, BRL 50481

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C

Description

The exact mass of the compound N,N,2-trimethyl-5-nitrobenzenesulfonamide is 244.0518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Phosphodiesterase 7 (PDE7)

Phosphodiesterases (PDEs) are a group of enzymes responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), both of which act as important second messengers in cellular signaling pathways. PDE7 is a specific type of PDE found in various immune cells like monocytes, macrophages, and T-lymphocytes [1].

Research suggests that N,N,2-Trimethyl-5-nitrobenzenesulfonamide functions as a selective inhibitor of PDE7. By inhibiting PDE7, this compound may elevate intracellular levels of cAMP and cGMP, potentially modulating immune cell function [1].

  • Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: In vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. 1: )

N,N,2-trimethyl-5-nitrobenzenesulfonamide, also known as BRL-50481, is a chemical compound with the molecular formula C9H12N2O4SC_9H_{12}N_2O_4S and a molecular weight of approximately 244.27 g/mol. This compound is characterized by its sulfonamide group attached to a nitro-substituted benzene ring. It typically appears as a white to light yellow powder or crystalline solid and has a melting point ranging from 71 °C to 75 °C .

The structure of N,N,2-trimethyl-5-nitrobenzenesulfonamide includes a nitro group at the 5-position and two methyl groups at the nitrogen atom of the sulfonamide, which contributes to its unique properties and biological activities.

TMSI acts as a selective inhibitor of PDE7, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. cAMP is a secondary messenger molecule involved in various cellular processes. By inhibiting PDE7, TMSI increases intracellular cAMP levels, potentially influencing processes like inflammation and immune response [].

  • Limited information exists on the specific hazards of TMSI. As with most organic compounds, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
  • Due to the presence of a nitro group, TMSI might be a weak oxidizing agent. It's recommended to avoid contact with strong reducing agents.
, including:

  • Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of palladium on carbon.
  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with amines.
  • Hydrolysis: The sulfonamide can be hydrolyzed under acidic or basic conditions, affecting its stability and reactivity .

These reactions are essential for understanding its chemical behavior and potential applications in medicinal chemistry.

N,N,2-trimethyl-5-nitrobenzenesulfonamide is primarily recognized for its role as a selective inhibitor of phosphodiesterase 7 (PDE7). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various biochemical pathways. Studies have shown that BRL-50481 enhances mineralization activity in osteoblasts, indicating potential applications in bone health and regeneration . Additionally, it has been noted that environmental factors can influence its efficacy, particularly in models related to asthma.

The synthesis of N,N,2-trimethyl-5-nitrobenzenesulfonamide involves several steps:

  • Nitration: The starting material, 4-methylbenzenesulfonamide, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
  • Dimethylation: Following nitration, the sulfonamide nitrogen is dimethylated using dimethyl sulfate to yield N,N,2-trimethyl-5-nitrobenzenesulfonamide .

This synthetic route ensures high purity levels (greater than 98%) and allows for the compound's effective use in research settings.

N,N,2-trimethyl-5-nitrobenzenesulfonamide has several applications in research and potential therapeutic areas:

  • Pharmacological Research: As a selective inhibitor of phosphodiesterase 7, it is used to study cAMP-related signaling pathways.
  • Bone Health Studies: Its ability to enhance osteoblast activity makes it a candidate for research into treatments for osteoporosis and other bone-related conditions .
  • Environmental Impact Studies: Research into how environmental factors affect its pharmacological effects can provide insights into its application in public health contexts.

Interaction studies involving N,N,2-trimethyl-5-nitrobenzenesulfonamide have focused on its effects on various cell types. For instance:

  • In vitro studies have demonstrated its influence on gene expression and differentiation in human mesenchymal stem cells derived osteoblasts.
  • The compound's interactions with environmental agents have been studied to understand how they might exacerbate or mitigate its biological effects .

These studies highlight the importance of understanding both intrinsic and extrinsic factors affecting the compound's efficacy.

Several compounds share structural similarities with N,N,2-trimethyl-5-nitrobenzenesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N-dimethyl-4-nitrobenzenesulfonamideC9H12N2O4SSimilar sulfonamide structure but different position of nitro group
4-methylbenzenesulfonamideC7H9N1O2SLacks nitro substitution; used as a precursor
N-(5-Aminopentyl)-2-nitrobenzenesulfonamideC11H18ClN3O4SContains an amino group; different biological activity profile

The uniqueness of N,N,2-trimethyl-5-nitrobenzenesulfonamide lies in its specific combination of functional groups that confer selective inhibition properties against phosphodiesterase 7 while enhancing osteoblastic activity. This distinct profile makes it valuable for targeted therapeutic research compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

244.05177804 g/mol

Monoisotopic Mass

244.05177804 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

03G869PR3P

Other CAS

433695-36-4

Wikipedia

BRL-50481

Dates

Modify: 2023-08-15
1: Kaneda T, Kido Y, Tajima T, Urakawa N, Shimizu K. PDE4 and PDE5 regulate cyclic nucleotide contents and relaxing effects on carbachol-induced contraction in the bovine abomasum. J Vet Med Sci. 2015 Jan;77(1):15-9. doi: 10.1292/jvms.14-0248. Epub 2014 Oct 15. PubMed PMID: 25319411; PubMed Central PMCID: PMC4349533.
2: Monzel M, Kuhn M, Bähre H, Seifert R, Schneider EH. PDE7A1 hydrolyzes cCMP. FEBS Lett. 2014 Sep 17;588(18):3469-74. doi: 10.1016/j.febslet.2014.08.005. Epub 2014 Aug 13. PubMed PMID: 25128584.
3: Medina-Rodríguez EM, Arenzana FJ, Pastor J, Redondo M, Palomo V, García de Sola R, Gil C, Martínez A, Bribián A, de Castro F. Inhibition of endogenous phosphodiesterase 7 promotes oligodendrocyte precursor differentiation and survival. Cell Mol Life Sci. 2013 Sep;70(18):3449-62. doi: 10.1007/s00018-013-1340-2. Epub 2013 May 10. PubMed PMID: 23661015.
4: Zhai K, Hubert F, Nicolas V, Ji G, Fischmeister R, Leblais V. β-Adrenergic cAMP signals are predominantly regulated by phosphodiesterase type 4 in cultured adult rat aortic smooth muscle cells. PLoS One. 2012;7(10):e47826. doi: 10.1371/journal.pone.0047826. Epub 2012 Oct 18. PubMed PMID: 23094097; PubMed Central PMCID: PMC3475707.
5: Wunder F, Gnoth MJ, Geerts A, Barufe D. A novel PDE2A reporter cell line: characterization of the cellular activity of PDE inhibitors. Mol Pharm. 2009 Jan-Feb;6(1):326-36. doi: 10.1021/mp800127n. PubMed PMID: 19049345.
6: Zhang L, Murray F, Zahno A, Kanter JR, Chou D, Suda R, Fenlon M, Rassenti L, Cottam H, Kipps TJ, Insel PA. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia. Proc Natl Acad Sci U S A. 2008 Dec 9;105(49):19532-7. doi: 10.1073/pnas.0806152105. Epub 2008 Nov 25. PubMed PMID: 19033455; PubMed Central PMCID: PMC2614795.
7: Pekkinen M, Ahlström ME, Riehle U, Huttunen MM, Lamberg-Allardt CJ. Effects of phosphodiesterase 7 inhibition by RNA interference on the gene expression and differentiation of human mesenchymal stem cell-derived osteoblasts. Bone. 2008 Jul;43(1):84-91. doi: 10.1016/j.bone.2008.02.021. Epub 2008 Mar 12. PubMed PMID: 18420479.
8: Jackson EK, Ren J, Zacharia LC, Mi Z. Characterization of renal ecto-phosphodiesterase. J Pharmacol Exp Ther. 2007 May;321(2):810-5. Epub 2007 Feb 16. PubMed PMID: 17308037.
9: Smith SJ, Cieslinski LB, Newton R, Donnelly LE, Fenwick PS, Nicholson AG, Barnes PJ, Barnette MS, Giembycz MA. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. Mol Pharmacol. 2004 Dec;66(6):1679-89. Epub 2004 Sep 15. PubMed PMID: 15371556.

Explore Compound Types